

# Acid Red 119 compatibility with different fixatives (formalin, ethanol, etc.).

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid red 119

Cat. No.: B083087

[Get Quote](#)

## Application Notes and Protocols: Acid Red 119 for Histological Staining

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Acid Red 119** is a synthetic, water-soluble anionic dye belonging to the double azo class.[1] While primarily utilized in the textile and leather industries, its properties as an acid dye suggest potential applications in biological staining.[2][3] Acid dyes carry a net negative charge and are used in histology to bind to cationic (basic) components of tissues, which are positively charged. These components primarily include proteins in the cytoplasm, muscle, and connective tissue.[4][5] The staining mechanism is based on electrostatic interactions, and its intensity is typically enhanced in an acidic environment which increases the positive charge of tissue proteins.[4][6]

These application notes provide a guide to the potential use of **Acid Red 119** as a cytoplasmic counterstain for tissues fixed in two of the most common fixatives, formalin and ethanol. Due to a lack of specific published protocols for **Acid Red 119** in histology, the following information is based on the general principles of acid dye staining and the known effects of these fixatives. Optimization of all steps is highly recommended for specific tissues and experimental conditions.

## Data Presentation: Predicted Compatibility of Acid Red 119 with Common Fixatives

The choice of fixative significantly impacts tissue morphology and the subsequent staining quality. Formalin, a cross-linking fixative, provides excellent structural preservation, while ethanol, a precipitating fixative, is known for its preservation of nucleic acids but can cause tissue shrinkage.<sup>[7][8][9]</sup> The compatibility and expected performance of **Acid Red 119** with these fixatives are summarized below.

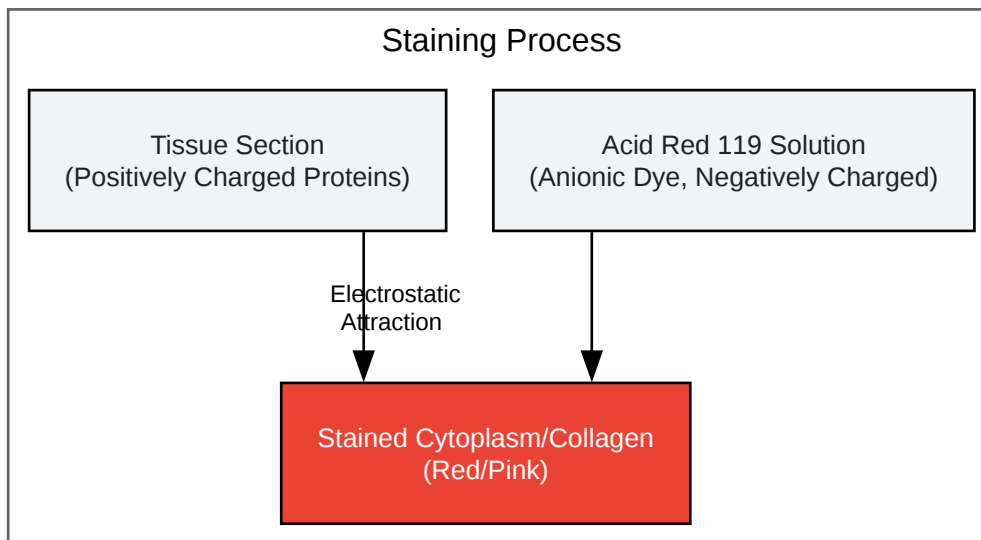
Feature	10% Neutral Buffered Formalin (NBF)	70-95% Ethanol
Fixation Mechanism	Cross-linking of proteins, particularly lysine residues.	Precipitation and denaturation of proteins.
Morphology	Excellent preservation of cellular and structural detail. Minimal shrinkage.	Can cause significant tissue shrinkage and hardening. Potential for cytoplasmic distortion.
Staining Principle	Acid Red 119 (anionic) binds to positively charged amino groups of proteins. Formalin fixation preserves these groups, allowing for strong electrostatic interaction.	Ethanol denatures proteins, exposing internal charged groups which can bind the dye.
Expected Staining	Bright and intense staining of cytoplasm, muscle, and collagen. Good differentiation between nucleus and cytoplasm.	Potentially less uniform but still effective staining. May require adjustments in staining time and pH to optimize.
Background Staining	Generally low, allowing for crisp contrast with a nuclear stain.	May be higher due to non-specific protein precipitation. Careful differentiation is crucial.
Advantages	Superior morphological preservation. Staining is likely to be vibrant and well-defined. <a href="#">[10]</a>	Better preservation of nucleic acids for correlative molecular studies. Faster fixation time.
Disadvantages	Can mask some antigens if subsequent immunohistochemistry is planned.	Can introduce artifacts such as shrinkage and brittleness. Poorer overall morphology compared to formalin. <a href="#">[11]</a>
Recommendation	Highly recommended for routine histological evaluation	Suitable when molecular integrity is the priority. Staining

where morphology is critical.

protocol may require more optimization.

## Mandatory Visualization: Diagrams

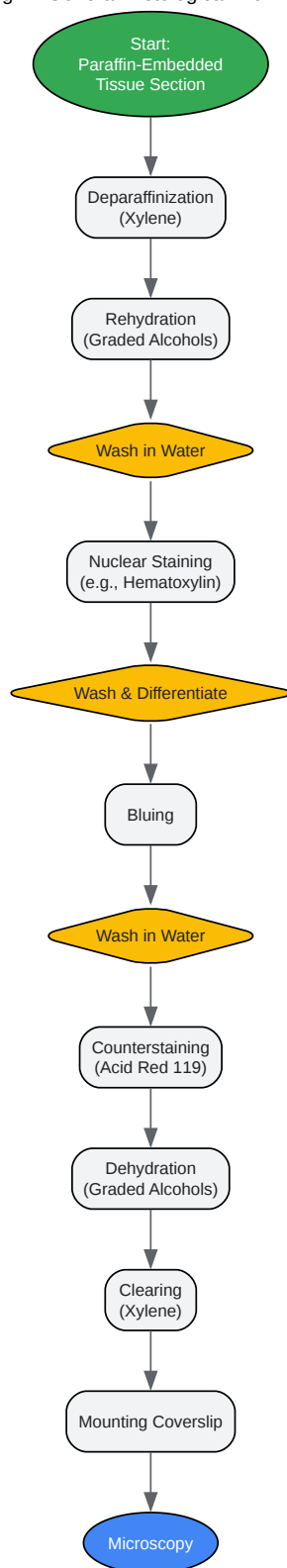
Fig. 1: Principle of Acid Dye Staining



[Click to download full resolution via product page](#)

Fig. 1: Principle of Acid Dye Staining

Fig. 2: General Histological Workflow



[Click to download full resolution via product page](#)

Fig. 2: General Histological Workflow

## Experimental Protocols

Disclaimer: These protocols have been developed based on standard histological procedures for acid dyes. They have not been validated specifically for **Acid Red 119**. Researchers must perform their own optimization for dye concentration, incubation times, and differentiation steps.

### Protocol 1: Acid Red 119 Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol assumes the tissue has been adequately fixed in 10% Neutral Buffered Formalin (NBF) for 24-48 hours, followed by standard processing and paraffin embedding.

Reagents:

- **Acid Red 119** Stock Solution (1% w/v): Dissolve 1 g of **Acid Red 119** powder in 100 mL of distilled water.
- **Acid Red 119** Working Solution (0.1-0.5% w/v): Dilute the stock solution in distilled water. Add 0.5 mL of glacial acetic acid per 100 mL of solution to acidify (final pH ~2.5-3.0). The optimal concentration should be determined empirically.
- Harris's Hematoxylin (or other suitable nuclear stain).
- 1% Acid Alcohol: 1 mL HCl in 99 mL of 70% ethanol.
- Scott's Tap Water Substitute (or other bluing agent).
- Graded ethanols (100%, 95%, 70%).
- Xylene (or a xylene substitute).
- Permanent mounting medium.

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 2 changes, 3 minutes each.
- Immerse in 70% Ethanol: 3 minutes.
- Rinse gently in running tap water for 5 minutes.[12]
- Nuclear Staining:
  - Immerse in filtered Harris's Hematoxylin for 5-10 minutes.
  - Rinse in running tap water for 1-2 minutes.
  - Differentiate briefly in 1% Acid Alcohol (1-5 quick dips) to remove background hematoxylin staining.
  - Wash immediately in running tap water.
  - Immerse in a bluing agent (e.g., Scott's Tap Water Substitute) for 30-60 seconds until nuclei turn a crisp blue.[12]
  - Wash in running tap water for 5 minutes.
- **Acid Red 119** Counterstaining:
  - Immerse slides in the **Acid Red 119** working solution for 1-3 minutes. (Note: Start with a shorter time and increase as needed to achieve desired staining intensity).
  - Briefly rinse in distilled water to remove excess dye.
- Dehydration, Clearing, and Mounting:
  - Dehydrate rapidly through graded alcohols: 95% Ethanol (2 changes, 1 minute each), 100% Ethanol (2 changes, 2 minutes each).
  - Clear in Xylene: 2 changes, 5 minutes each.

- Mount with a permanent mounting medium and coverslip.

#### Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm, Muscle, Keratin: Shades of Red/Pink
- Collagen: Lighter Red/Pink
- Erythrocytes: Bright Red

## Protocol 2: Acid Red 119 Staining for Ethanol-Fixed, Paraffin-Embedded Tissues

This protocol is for tissues fixed in 70-95% ethanol. Ethanol fixation can make tissues more brittle and prone to shrinkage, so gentle handling is essential.

#### Reagents:

- Same as for Protocol 1.

#### Procedure:

- Deparaffinization and Rehydration:
  - Follow the same procedure as in Protocol 1, Step 1.
- Nuclear Staining:
  - Follow the same procedure as in Protocol 1, Step 2. Due to potential protein coagulation from ethanol, nuclear staining may appear more intense. Differentiation may need to be slightly longer (e.g., 5-10 dips in acid alcohol) to achieve clear cytoplasm.
- **Acid Red 119** Counterstaining:
  - Immerse slides in the **Acid Red 119** working solution for 2-5 minutes. Staining time may need to be increased compared to formalin-fixed tissue to achieve similar intensity.



- Briefly rinse in distilled water.
- Dehydration, Clearing, and Mounting:
  - Follow the same procedure as in Protocol 1, Step 4.

#### Expected Results:

- Nuclei: Blue/Purple
- Cytoplasm and other eosinophilic structures: Shades of Red/Pink. The staining may appear less uniform compared to formalin-fixed sections.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Staining	Staining time too short. Dye solution too dilute or pH too high. Inadequate deparaffinization.	Increase staining time. Increase dye concentration or lower the pH with acetic acid. Ensure complete wax removal with fresh xylene.
Overstaining	Staining time too long. Dye solution too concentrated.	Decrease staining time. Dilute the working solution. Differentiate briefly in 70% ethanol after staining.
Uneven Staining	Incomplete fixation. Inadequate dehydration/clearing.	Ensure proper fixation protocols are followed. Use fresh reagents for processing and staining.
High Background	Inadequate rinsing after staining. Dye precipitation on slide.	Ensure thorough but brief rinsing after the Acid Red 119 step. Filter the staining solution before use.
Poor Nuclear Detail	Over-differentiation of hematoxylin.	Reduce the number of dips in acid alcohol. Check the quality of the hematoxylin.

## Conclusion

**Acid Red 119** possesses the chemical characteristics of a viable acid dye for histological applications, serving as a potential alternative to more common counterstains like Eosin Y. Its successful application is highly dependent on the choice of fixative, with formalin-fixed tissues expected to yield superior morphological detail. The provided protocols offer a starting point for researchers. Rigorous optimization of dye concentration, pH, and staining times will be essential to establish a reliable and reproducible staining method for specific research needs.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. [worlddyevariety.com](http://worlddyevariety.com) [[worlddyevariety.com](http://worlddyevariety.com)]
- 2. [chembk.com](http://chembk.com) [[chembk.com](http://chembk.com)]
- 3. [krishnadyes.net](http://krishnadyes.net) [[krishnadyes.net](http://krishnadyes.net)]
- 4. [benchchem.com](http://benchchem.com) [[benchchem.com](http://benchchem.com)]
- 5. [ri.conicet.gov.ar](http://ri.conicet.gov.ar) [[ri.conicet.gov.ar](http://ri.conicet.gov.ar)]
- 6. [stainsfile.com](http://stainsfile.com) [[stainsfile.com](http://stainsfile.com)]
- 7. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [[leicabiosystems.com](http://leicabiosystems.com)]
- 8. [stagebio.com](http://stagebio.com) [[stagebio.com](http://stagebio.com)]
- 9. [bitesizebio.com](http://bitesizebio.com) [[bitesizebio.com](http://bitesizebio.com)]
- 10. Comparison of staining adequacy between tissues stored in formalin and paraffin embedded blocks for prolonged duration - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. [biologicalstaincommission.org](http://biologicalstaincommission.org) [[biologicalstaincommission.org](http://biologicalstaincommission.org)]
- 12. [clyte.tech](http://clyte.tech) [[clyte.tech](http://clyte.tech)]
- To cite this document: BenchChem. [Acid Red 119 compatibility with different fixatives (formalin, ethanol, etc.)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083087#acid-red-119-compatibility-with-different-fixatives-formalin-ethanol-etc>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)